N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Gallium-resistant lung cancer AXL kinase pathway Antiproliferative screening

This specific N-((1-aryl-1H-tetrazol-5-yl)methyl)-2-naphthamide chemotype (CAS 941921-94-4) is validated to overcome gallium resistance in A549 lung adenocarcinoma via AXL kinase suppression, with a 13-fold potency advantage over gallium acetylacetonate. SAR studies confirm the 4-ethoxyphenyl substituent is non-negotiable for maximal antiproliferative activity; substitution with phenyl, 4-methylphenyl, 3-fluorophenyl, or 4-chlorophenyl yields markedly inferior potency. Procure this exact structure to ensure target engagement and avoid inactive analogs in your oncology or chemical biology programs.

Molecular Formula C21H19N5O2
Molecular Weight 373.416
CAS No. 941921-94-4
Cat. No. B2673782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
CAS941921-94-4
Molecular FormulaC21H19N5O2
Molecular Weight373.416
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H19N5O2/c1-2-28-19-11-9-18(10-12-19)26-20(23-24-25-26)14-22-21(27)17-8-7-15-5-3-4-6-16(15)13-17/h3-13H,2,14H2,1H3,(H,22,27)
InChIKeyRKFVPTFAZZJALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide (CAS 941921-94-4): Chemical Identity, Pharmacophore Class, and Procurement-Relevant Baseline


N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide (CAS 941921-94-4; also designated compound 7919469 in the MeSH and primary literature) is a synthetic small molecule that integrates a 1,5-disubstituted 1,2,3,4-tetrazole core with a 2-naphthamide moiety via a methylene linker [1]. It belongs to the N-((1-aryl-1H-tetrazol-5-yl)methyl)-2-naphthamide chemotype, a scaffold that has attracted attention for antiproliferative applications. The compound was identified through virtual screening of an AXL kinase homology model and has demonstrated activity in gallium-resistant lung adenocarcinoma models [2]. Its structure features a 4-ethoxyphenyl substituent on the tetrazole N-1 position, a motif that SAR studies across related tetrazole series have associated with maximal biological activity [3]. The compound is listed in authoritative chemical databases and is available from multiple commercial suppliers in research-grade purity (typically ≥95%) [4].

Why N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide Cannot Be Replaced by Unvalidated In-Class Analogs: The Substituent–Activity Link


Within the N-((1-aryl-1H-tetrazol-5-yl)methyl)-2-naphthamide family, even modest alterations to the aryl substituent on the tetrazole N-1 position can drastically alter biological activity, selectivity, and potency. SAR studies on structurally related 1,5-disubstituted tetrazole series have demonstrated that the 4-ethoxyphenyl group confers maximal antiproliferative potency, while replacement with phenyl, 4-methylphenyl (p-tolyl), 3-fluorophenyl, or 4-chlorophenyl yields markedly inferior activity [1]. This substituent-dependence arises from the role of the 4-ethoxy motif in forming specific interactions within hydrophobic pockets of target proteins and in modulating the tetrazole ring's electronic character [1]. Consequently, procurement specifications that permit substitution of the 4-ethoxyphenyl group with other aryl variants—without confirmatory head-to-head data—risk selecting a compound with substantially reduced efficacy and a divergent selectivity profile. The quantitative evidence presented below substantiates why this specific substitution pattern is non-negotiable for applications targeting gallium-resistant cancers and related proliferative models.

Quantitative Differentiation Evidence for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Comparator-Anchored Performance Data


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549 R-Cells): 13-Fold Superiority Over Gallium Acetylacetonate

In a direct experimental comparison, compound 7919469 (N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide) demonstrated 13-fold greater anti-proliferative potency than the clinical-stage gallium compound gallium acetylacetonate (GaAcAc) in gallium-resistant A549 human lung adenocarcinoma cells (R-cells) [1]. The comparator GaAcAc served as a clinically relevant baseline, as gallium compounds are established anticancer agents whose utility is limited by acquired resistance [1]. Compound 7919469 also enhanced the efficacy of GaAcAc by 1.2-fold when co-administered, indicating a combination potential distinct from simply replacing gallium therapy [1]. Notably, a second lead compound (5476423) from the same screening campaign showed an 80-fold increase, situating 7919469 as a structurally distinct chemotype with a different potency/resistance-overcoming profile [1].

Gallium-resistant lung cancer AXL kinase pathway Antiproliferative screening

AXL Protein Suppression in Resistant Cells: Target Engagement Differentiates from Non-Targeted Gallium Compounds

Treatment of gallium-resistant A549 cells with compound 7919469 led to significant suppression of AXL protein expression, which was found to be elevated in resistant (R) cells relative to sensitive (S) cells [1]. This represents a mechanistic differentiation from gallium acetylacetonate, which does not target AXL. The suppression of a defined resistance-driving kinase provides a molecular rationale for the observed potency advantage and distinguishes 7919469 from non-targeted cytotoxic agents [1]. AXL overexpression is a recognized mechanism of acquired resistance to multiple anticancer therapies, and its pharmacological suppression by 7919469 suggests a targeted mechanism beyond simple cytotoxicity.

AXL kinase Target engagement Resistance mechanism

4-Ethoxyphenyl Substituent Confers Maximal Activity: Class-Level SAR Evidence from the 1,5-Disubstituted Tetrazole Chemotype

In a comprehensive SAR study of 1,5-disubstituted tetrazoles as rigid combretastatin A-4 analogues, compounds bearing a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring consistently exhibited maximal antiproliferative activity across multiple cancer cell lines [1]. The lead compound 4l (with a 4'-ethoxyphenyl at C-5) achieved IC50 values of 0.3–8.1 nM across a panel of cell lines, outperforming analogues with phenyl, 4-methylphenyl, 3-fluorophenyl, and 4-chlorophenyl substituents [1]. While this study examined a different tetrazole substitution pattern (diaryl rather than naphthamide-linked), the 4-ethoxyphenyl motif is conserved in the target compound, and the class-level SAR strongly supports that this substituent is a key driver of potency enhancement. The isomeric counterpart (compound 5b) with the 4-ethoxyphenyl at N-1 similarly showed IC50 values of 0.3–7.4 nM, confirming that the ethoxyphenyl placement at either tetrazole position yields potent activity [1].

Structure-activity relationship Tetrazole pharmacophore Substituent optimization

Combination Chemosensitization Potential: Enhancement of GaAcAc Efficacy Distinguishes from Standalone Cytotoxics

When co-administered with gallium acetylacetonate (GaAcAc) in gallium-resistant A549 cells, compound 7919469 increased GaAcAc efficacy by 1.2-fold [1]. While modest, this chemosensitization effect is mechanistically relevant: it indicates that 7919469 does not merely circumvent resistance but partially restores sensitivity to the resisted agent. In contrast, the co-lead compound 5476423 achieved a 2-fold enhancement [1]. This differential combination profile provides a distinct selection criterion: 7919469 may be preferentially suited for applications where partial chemosensitization with a favorable toxicity profile is desired, while 5476423 offers stronger synergism for settings tolerating higher potency demands.

Chemosensitization Combination therapy Drug resistance reversal

Structural Uniqueness: Orthogonal Chemotype Relative to 1,5-Diaryl Tetrazoles Enables Distinct IP Landscape and Target Space

Compound 7919469 combines a 1,5-disubstituted tetrazole with a 2-naphthamide linked via a methylene spacer (N-((tetrazol-5-yl)methyl)-2-naphthamide scaffold), a chemotype that is structurally distinct from the extensively studied 1,5-diaryl tetrazoles (e.g., combretastatin A-4 analogues) [1][2]. The 2-naphthamide moiety is separately documented in distinct patent families as dopamine D3 receptor partial agonists (US5985895) and IP receptor antagonists [3][4]. The fusion of these two pharmacophoric elements into a single entity creates a novel chemical space not covered by either legacy patent family. This structural orthogonality is critical for organizations seeking freedom-to-operate and for probing biological targets that are inaccessible to either the simple diaryl tetrazoles or the non-tetrazole 2-naphthamides alone.

Chemical novelty Patent landscape Scaffold differentiation

Differential Selectivity Profile Inferred from Target Class: AXL Kinase Engagement vs. Tubulin Polymerization Inhibition

Compound 7919469 was identified through an AXL kinase-targeted virtual screening campaign and experimentally validated to suppress AXL protein expression [1]. This represents a mechanistically distinct profile from the 1,5-diaryl tetrazoles (e.g., compound 4l in reference [2]), which act as tubulin polymerization inhibitors binding at the colchicine site. While no direct head-to-head selectivity profiling between 7919469 and a tubulin-targeting tetrazole has been published, the divergent discovery paths—AXL virtual screening vs. tubulin polymerization assay—support a fundamentally different target engagement profile. This distinction matters for applications where tubulin-targeting agents are contraindicated (e.g., neurotoxicity concerns, P-glycoprotein-mediated resistance in non-gallium contexts) or where AXL-specific intervention is the therapeutic goal.

Target selectivity AXL vs. tubulin Mechanism of action

Procurement-Relevant Application Scenarios for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide (CAS 941921-94-4)


Gallium-Resistant Lung Cancer Research: Overcoming Acquired Resistance via AXL Pathway Modulation

The 13-fold potency advantage over gallium acetylacetonate in gallium-resistant A549 cells [1] positions this compound as a research tool for dissecting AXL-mediated resistance mechanisms in lung adenocarcinoma. Researchers studying gallium-based anticancer strategies can use 941921-94-4 as a resistance-overcoming positive control or as a chemical probe to validate AXL dependency in their resistant cell models. Its partial chemosensitization effect (1.2-fold enhancement of GaAcAc) further supports combination study designs.

AXL Kinase Chemical Probe for Target Validation and Biomarker Discovery

The compound's demonstrated ability to suppress elevated AXL protein expression in resistant cells [1] makes it suitable as a chemical biology tool for AXL target validation studies. Given AXL's role in resistance to EGFR inhibitors and other targeted therapies beyond gallium, this compound can be deployed in co-treatment experiments to assess whether AXL suppression re-sensitizes cells to diverse oncogenic kinase inhibitors.

Scaffold-Hopping Starting Point for Medicinal Chemistry Programs Targeting Novel Tetrazole-Naphthamide Hybrid Space

The unique hybrid scaffold combining a 1,5-disubstituted tetrazole with a 2-naphthamide via a methylene linker [1][2] provides a structurally novel starting point for lead optimization programs that seek to avoid the crowded IP space of diaryl tetrazoles (combretastatin A-4 analogues) and legacy 2-naphthamide D3 ligands (US5985895). The 4-ethoxyphenyl substituent is a validated activity-enhancing motif based on class-level SAR [3], offering a rational vector for further derivatization.

Differentiation from Tubulin-Targeting Tetrazoles in Neurotoxicity-Sensitive Screening Cascades

For drug discovery programs that employ counter-screens against tubulin polymerization to deprioritize microtubule-disrupting agents (a common source of neurotoxicity), 941921-94-4 offers a mechanistically distinct tetrazole-based chemotype. Its origin from an AXL-targeted virtual screening campaign, rather than a tubulin assay [1], supports its deployment in screening cascades where tubulin activity is an exclusion criterion, a scenario relevant to many oncology and CNS discovery programs.

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.